2-(4-Aminothian-4-yl)ethan-1-ol
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Overview
Description
2-(4-Aminothian-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NOS. . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a thian-4-yl ring structure.
Preparation Methods
The synthesis of 2-(4-Aminothian-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reduction of a precursor compound containing a thian-4-yl ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Aminothian-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-(4-Aminothian-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminothian-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Aminothian-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol: Similar structure but may differ in specific functional groups or substituents.
2-(4-Hydroxythian-4-yl)ethan-1-ol: Contains a hydroxyl group instead of an amino group.
2-(4-Methylthian-4-yl)ethan-1-ol: Contains a methyl group instead of an amino group.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(4-aminothian-4-yl)ethanol |
InChI |
InChI=1S/C7H15NOS/c8-7(1-4-9)2-5-10-6-3-7/h9H,1-6,8H2 |
InChI Key |
KVRIUYFEDINIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CCO)N |
Origin of Product |
United States |
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